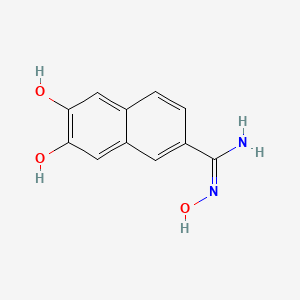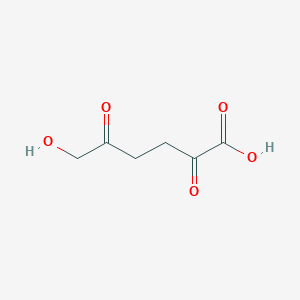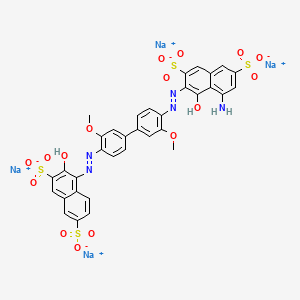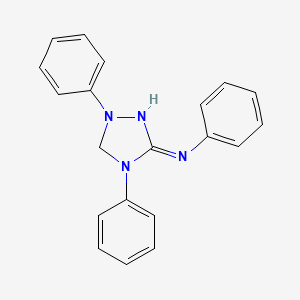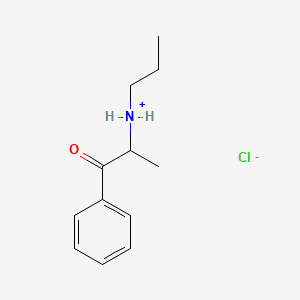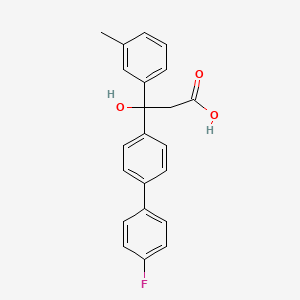
4-Biphenylhydracrylic acid, 4'-fluoro-beta-(m-tolyl)-, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of biphenyl, fluoro, and m-tolyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- involves multiple steps, typically starting with the preparation of the biphenyl and m-tolyl intermediates. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Análisis De Reacciones Químicas
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents to introduce new functional groups
Aplicaciones Científicas De Investigación
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- involves its interaction with specific molecular targets and pathways. The biphenyl and fluoro groups contribute to its binding affinity and specificity, allowing it to modulate biological processes effectively. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- can be compared with other similar compounds such as:
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (-)-: This enantiomer has different stereochemistry, which can lead to variations in its chemical and biological properties.
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(p-tolyl)-, (+)-: The position of the tolyl group can affect the compound’s reactivity and applications.
4-Biphenylhydracrylic acid, 4’-chloro-beta-(m-tolyl)-, (+)-:
Propiedades
Número CAS |
95711-57-2 |
|---|---|
Fórmula molecular |
C22H19FO3 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-[4-(4-fluorophenyl)phenyl]-3-hydroxy-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C22H19FO3/c1-15-3-2-4-19(13-15)22(26,14-21(24)25)18-9-5-16(6-10-18)17-7-11-20(23)12-8-17/h2-13,26H,14H2,1H3,(H,24,25) |
Clave InChI |
KZZRQQCMOUJDKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(CC(=O)O)(C2=CC=C(C=C2)C3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-](/img/structure/B13779119.png)
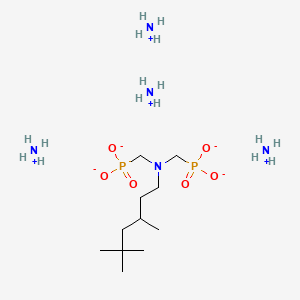
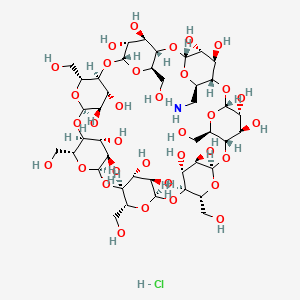
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)
